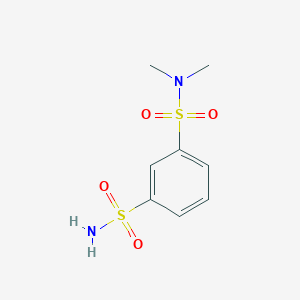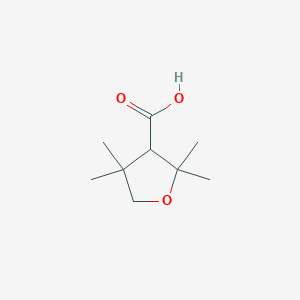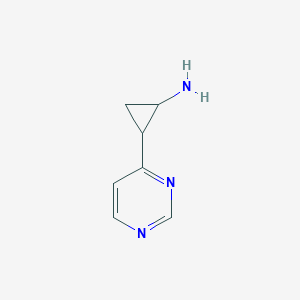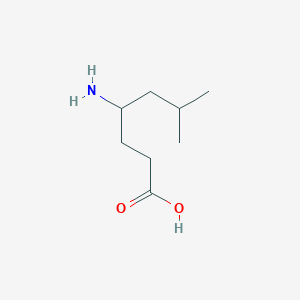
N1,N1-dimethylbenzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-dimethylbenzene-1,3-disulfonamide is an organic compound characterized by the presence of two sulfonamide groups attached to a benzene ring at the 1 and 3 positions, with two methyl groups attached to the nitrogen atoms of the sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethylbenzene-1,3-disulfonamide typically involves the sulfonation of N,N-dimethylaniline followed by the introduction of sulfonamide groups. One common method includes:
Sulfonation: N,N-dimethylaniline is treated with sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups at the 1 and 3 positions of the benzene ring.
Formation of Sulfonamide: The sulfonic acid groups are then converted to sulfonamide groups by reacting with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the sulfonation and sulfonamide formation steps.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Reduced forms of the sulfonamide groups.
Substitution: New compounds with different functional groups replacing the sulfonamide groups.
Scientific Research Applications
N1,N1-dimethylbenzene-1,3-disulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1-dimethylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to key proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
N1,N1-dimethylbenzene-1,4-disulfonamide: Similar structure but with sulfonamide groups at the 1 and 4 positions.
N1,N1-dimethylbenzene-1,2-disulfonamide: Sulfonamide groups at the 1 and 2 positions.
Uniqueness
N1,N1-dimethylbenzene-1,3-disulfonamide is unique due to the specific positioning of its sulfonamide groups, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its 1,2- and 1,4- counterparts.
Properties
Molecular Formula |
C8H12N2O4S2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-N,3-N-dimethylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-10(2)16(13,14)8-5-3-4-7(6-8)15(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |
InChI Key |
CBYXUTXXLSLJIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13615793.png)




![2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride](/img/structure/B13615838.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13615839.png)





![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)
